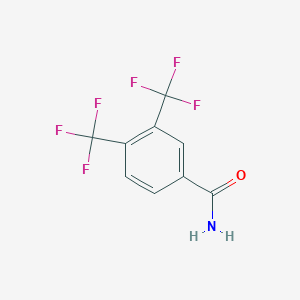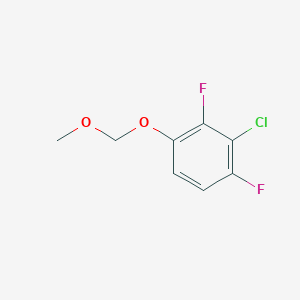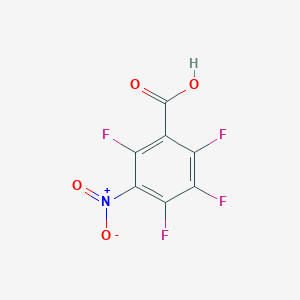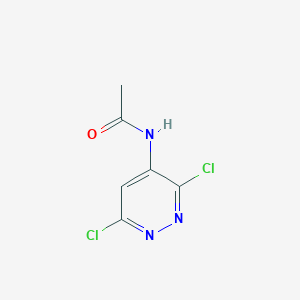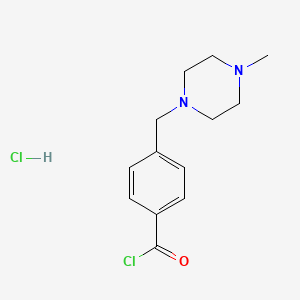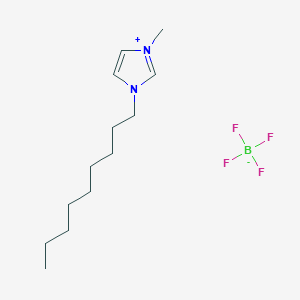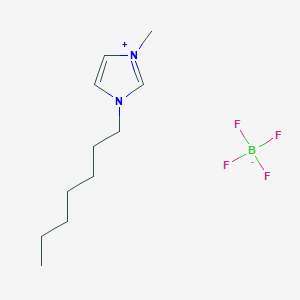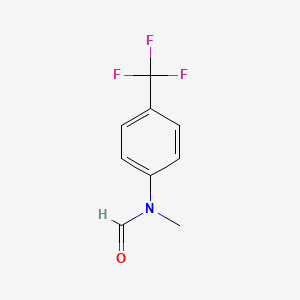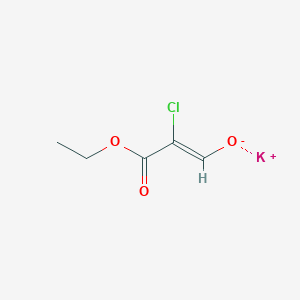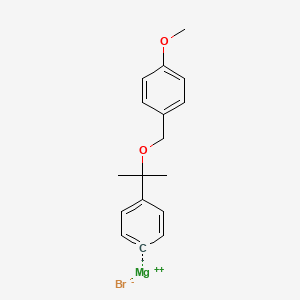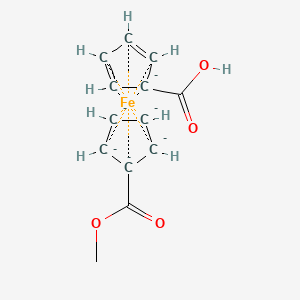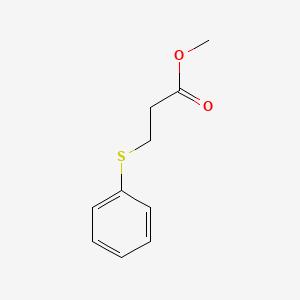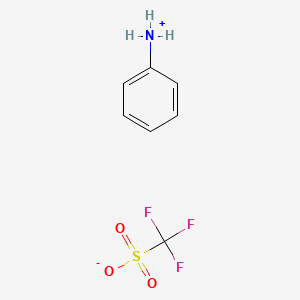
Anilinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilinium triflate is an organic compound that consists of an anilinium cation and a triflate anion. The anilinium cation is derived from aniline, a primary aromatic amine, while the triflate anion is derived from trifluoromethanesulfonic acid. This compound is known for its stability and reactivity, making it useful in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinium triflate can be synthesized through the reaction of aniline with trifluoromethanesulfonic acid. The reaction typically involves mixing aniline with trifluoromethanesulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
C6H5NH2+CF3SO3H→C6H5NH3+CF3SO3−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Anilinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The anilinium cation can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different electrophiles.
Reduction Reactions: The anilinium cation can be reduced to aniline using reducing agents such as sodium borohydride.
Coupling Reactions: this compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Cross-Coupling: Palladium catalysts, boronic acids, and suitable bases in organic solvents.
Major Products:
Substitution Reactions: Substituted aniline derivatives.
Reduction Reactions: Aniline.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Anilinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of polymers, dyes, and pigments.
Mechanism of Action
The mechanism of action of anilinium triflate involves the interaction of the anilinium cation with various molecular targets. In electrophilic aromatic substitution reactions, the anilinium cation activates the aromatic ring towards electrophilic attack. In reduction reactions, the anilinium cation is reduced to aniline through the transfer of electrons from the reducing agent. In cross-coupling reactions, the this compound acts as a precursor to the formation of biaryl compounds through the catalytic cycle involving palladium catalysts.
Comparison with Similar Compounds
Anilinium triflate can be compared with other similar compounds, such as:
Anilinium chloride: Similar in structure but with a chloride anion instead of a triflate anion. This compound is more stable and has different reactivity due to the triflate anion.
Anilinium sulfate: Contains a sulfate anion, which affects its solubility and reactivity compared to this compound.
Anilinium nitrate: Contains a nitrate anion, which can participate in different types of reactions compared to the triflate anion.
This compound is unique due to the presence of the triflate anion, which imparts high stability and reactivity, making it suitable for a wide range of chemical applications.
Properties
IUPAC Name |
phenylazanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBAJUUBWTNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)
